Tri silicato de magnesio

Descripción general

Descripción

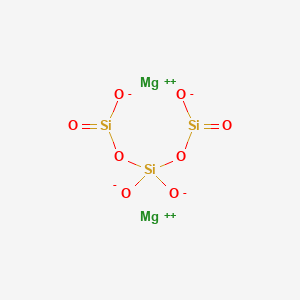

El trisiliacato de magnesio es un compuesto inorgánico con la fórmula química Mg2O8Si3. Se utiliza comúnmente como antiácido para aliviar los síntomas de indigestión y acidez estomacal. Este compuesto también se utiliza como aditivo alimentario para absorber ácidos grasos y extraer impurezas formadas durante la fritura de aceites comestibles .

Mecanismo De Acción

El trisiliacato de magnesio funciona aumentando el pH del jugo gástrico a través de una reacción de neutralización. Esta reacción forma cloruro de magnesio y ácido silícico, que ayuda a neutralizar el exceso de ácido estomacal. Además, la sílice coloidal precipitada puede recubrir la mucosa gastrointestinal, proporcionando una mayor protección .

Aplicaciones Científicas De Investigación

El trisiliacato de magnesio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como reactivo en diversas reacciones químicas y como catalizador en ciertos procesos.

Biología: Se estudia por sus posibles efectos sobre los procesos celulares y su papel en la neutralización del ácido estomacal.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El trisiliacato de magnesio se puede sintetizar haciendo reaccionar una sal de magnesio soluble, como el sulfato de magnesio, con silicato de sodio en un medio acuoso alcalino. La reacción se lleva a cabo normalmente a temperatura ambiente, y el precipitado resultante se filtra, se lava y se seca para obtener el producto final .

Métodos de Producción Industrial

En entornos industriales, el trisiliacato de magnesio se produce utilizando un proceso continuo. Esto implica añadir continuamente una solución acuosa de silicato de metal alcalino a una solución de una sal de magnesio soluble. La mezcla de reacción se mantiene en un medio alcalino para asegurar la formación de trisiliacato de magnesio con propiedades físicas deseables .

Análisis De Reacciones Químicas

Tipos de Reacciones

El trisiliacato de magnesio experimenta principalmente reacciones de neutralización debido a sus propiedades antiácidas. Reacciona con el ácido clorhídrico en el estómago para formar cloruro de magnesio y ácido silícico, lo que ayuda a neutralizar el exceso de ácido estomacal .

Reactivos y Condiciones Comunes

Ácido Clorhídrico (HCl): Utilizado en reacciones de neutralización.

Silicato de Sodio (Na2SiO3): Utilizado en la síntesis de trisiliacato de magnesio.

Sulfato de Magnesio (MgSO4): Una sal de magnesio común utilizada en la síntesis

Principales Productos Formados

Cloruro de Magnesio (MgCl2): Formado durante la reacción de neutralización con ácido clorhídrico.

Ácido Silícico (H4SiO4): Otro producto de la reacción de neutralización.

Comparación Con Compuestos Similares

Compuestos Similares

Hidróxido de Aluminio (Al(OH)3): Otro antiácido común utilizado para neutralizar el ácido estomacal.

Carbonato de Calcio (CaCO3): Utilizado como antiácido y suplemento de calcio.

Bicarbonato de Sodio (NaHCO3): Un antiácido de acción rápida que neutraliza el ácido estomacal

Unicidad

El trisiliacato de magnesio es único debido a su doble acción de neutralizar el ácido estomacal y proporcionar un recubrimiento protector a la mucosa gastrointestinal. Esto lo hace particularmente eficaz para el alivio duradero de la indigestión y la acidez estomacal .

Actividad Biológica

Magnesium trisilicate is a compound primarily recognized for its antacid properties, commonly used in the treatment of gastrointestinal disorders such as peptic ulcers, indigestion, and heartburn. This article delves into the biological activity of magnesium trisilicate, exploring its mechanism of action, pharmacodynamics, and various research findings.

Magnesium trisilicate functions by neutralizing gastric acid through a chemical reaction that increases the pH of gastric contents. The compound reacts with hydrochloric acid (HCl) in the stomach to form magnesium chloride and silica gel, which coats the gastric mucosa, providing a protective barrier against irritation and promoting healing in ulcerated tissues. Specifically, it has been shown that each gram of water-free magnesium trisilicate can neutralize between 140 and 160 ml of 0.1 N hydrochloric acid .

Pharmacodynamics

The pharmacodynamic profile of magnesium trisilicate includes:

- Neutralization Capacity : It effectively neutralizes gastric acid, providing symptomatic relief from acidity-related conditions.

- Adsorption Properties : Magnesium trisilicate exhibits adsorbent characteristics, allowing it to bind toxins and other substances in the gastrointestinal tract. This property is particularly beneficial in reducing the bioavailability of certain drugs when co-administered .

- Hydration and Gel Formation : Upon contact with gastric contents, it forms a hydrated gel that enhances its protective effects on the gastrointestinal lining .

Antacid Effectiveness

A study indicated that magnesium trisilicate demonstrates superior antacid properties compared to other silicates. Specifically, synthetic magnesium trisilicate exhibited maximum adsorbent capacity for toxic substances in the alimentary tract .

Table 1: Adsorption Capacity of Magnesium Trisilicate

| Substance | Amount Adsorbed (mg/g) |

|---|---|

| Methylene Blue (low concentration) | 129 |

| Methylene Blue (medium concentration) | 209 |

| Methylene Blue (high concentration) | 244 |

This table illustrates the ability of magnesium trisilicate to adsorb various concentrations of methylene blue dye over time.

Safety and Tolerance

Clinical trials involving human subjects have demonstrated that magnesium trisilicate is well-tolerated. In one study, volunteers were administered daily doses without any adverse effects on digestion or bowel function .

Case Study: Long-term Administration

In a controlled trial involving twelve volunteers over a month:

- Doses : Ranged from 1 to 3 drachms daily.

- Observations : No significant changes in appetite or gastrointestinal function were noted.

This reinforces the compound's safety profile when used as directed.

Pharmacokinetics

Magnesium trisilicate is minimally absorbed in the gastrointestinal tract, with approximately 5% of magnesium being bioavailable. The majority of the compound remains unabsorbed and is excreted via feces .

Half-life and Clearance

The half-life of magnesium trisilicate is reported to be between 16 to 20 hours, with clearance rates being directly proportional to creatinine clearance levels .

Adverse Effects

While generally safe, excessive doses may lead to diarrhea due to the osmotic effects of soluble magnesium salts within the intestines. Monitoring dosage is crucial to avoid such side effects .

Propiedades

IUPAC Name |

dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.O8Si3/c;;1-9(2)7-11(5,6)8-10(3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGAKHNRMVGRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2O8Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904706 | |

| Record name | Magnesium trisilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine, white powder, free from grittiness, Odorless slightly hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline] | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Magnesium trisilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5898 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water and alcohol | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The gelatinous silicon dioxide, formed by the reaction of magnesium trisilicate with gastric contents is said to protect ulcerated mucosal surfaces and favor healing., THE GELATINOUS SILICON DIOXIDE, FORMED BY THE REACTION OF MAGNESIUM TRISILICATE WITH GASTRIC CONTENTS IS SAID TO PROTECT ULCERATED MUCOSAL SURFACES AND FAVOR HEALING., MAGNESIUM TRISILICATE HAS A SLOW ONSET OF NEUTRALIZING ACTION; IN 0.1 N HYDROCHLORIC ACID LESS THAN 30% REACTS WITHIN 1ST 15 MIN LESS THAN 60% IN 1ST HR. ... 1 G OF POWDER WILL NEUTRALIZE 1 MEQ OF ACID IN HUMANS. 2 G/HR IS INSUFFICIENT TO RAISE...GASTRIC PH ABOVE 2.5. | |

| Record name | Magnesium trisilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine, white powder, free from grittiness, Slightly hygroscopic powder | |

CAS No. |

14987-04-3 | |

| Record name | Magnesium trisilicate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Magnesium silicon oxide (Mg2Si3O8) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium trisilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimagnesium trisilicon octaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM TRISILICATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FML8G1U0Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM TRISILICATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.